2-n-Hexyl-5-n-propylresorcinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of 2-n-Hexyl-5-n-propylresorcinol involves the head-to-head condensation of two fatty acid-derived precursors . Specifically, the compound is formed from medium-chain-length fatty acids through an unusual assembly of two polyketide chains . The key enzymes involved in this process include ketosynthases and acyl carrier proteins .
Industrial Production Methods
Industrial production of this compound can be achieved through heterologous expression of the biosynthetic genes in Escherichia coli . This method allows for the large-scale production of the compound by leveraging the metabolic pathways of the host organism .
Chemical Reactions Analysis
Types of Reactions
2-n-Hexyl-5-n-propylresorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of hydroxyl groups on the resorcinol ring, which can participate in nucleophilic and electrophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from the reactions of this compound include various substituted resorcinol derivatives . These derivatives can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-n-Hexyl-5-n-propylresorcinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-n-Hexyl-5-n-propylresorcinol involves its interaction with specific molecular targets in fungal cells . The compound interferes with the synthesis of essential cellular components, leading to the inhibition of fungal growth . Additionally, it has been shown to affect the voltage-dependent anion-selective channel 1 (VDAC-1) in mitochondria, leading to apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-5-pentylresorcinol
- 2-Hexyl-5-butylresorcinol
- 2-Hexyl-5-ethylresorcinol
Uniqueness
2-n-Hexyl-5-n-propylresorcinol is unique due to its specific alkyl chain lengths, which contribute to its distinct biological activities .
Properties
IUPAC Name |
2-hexyl-5-propylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-9-13-14(16)10-12(8-4-2)11-15(13)17/h10-11,16-17H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERGPVBZPMTZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192566 | |
Record name | 2-N-hexyl-5-n-propylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39341-78-1 | |
Record name | 2-Hexyl-5-propylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39341-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-N-hexyl-5-n-propylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039341781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-N-hexyl-5-n-propylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DB-2073 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BW82CH2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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